2,2',3,3',4,5-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,5-Hexachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they have been banned in many countries due to their environmental persistence and potential health hazards .
Mechanism of Action
Target of Action
The primary target of 2,2’,3,3’,4,5-Hexachlorobiphenyl is the PER1 gene . This gene plays a crucial role in maintaining the circadian rhythm in organisms .
Mode of Action
2,2’,3,3’,4,5-Hexachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction leads to changes in the expression of the PER1 gene, which can disrupt the normal circadian rhythm .
Biochemical Pathways
It is known that the compound can interfere with the normal functioning of thecircadian rhythm pathway . The downstream effects of this interference can lead to a variety of health issues, including sleep disorders and metabolic disruptions .
Pharmacokinetics
Like other polychlorinated biphenyls (pcbs), it is known to belipophilic and can accumulate in fatty tissues . This property can significantly impact the compound’s bioavailability and its potential to cause long-term health effects .
Result of Action
The molecular and cellular effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl’s action are complex and can vary depending on the specific biological context. One of the key effects is thedisruption of the normal circadian rhythm due to the repression of the PER1 gene . This can lead to a range of health problems, including sleep disorders, metabolic disruptions, and potentially even cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,3’,4,5-Hexachlorobiphenyl. For example, the compound’s lipophilic nature means that it can accumulate in fatty tissues, which can increase its persistence in the environment . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its ability to interact with its target .
Biochemical Analysis
Biochemical Properties
2,2’,3,3’,4,5-Hexachlorobiphenyl plays a significant role in biochemical reactions, primarily through its interactions with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction of 2,2’,3,3’,4,5-Hexachlorobiphenyl with these enzymes can lead to the formation of reactive metabolites that may bind covalently to cellular macromolecules, causing cellular damage .
Cellular Effects
2,2’,3,3’,4,5-Hexachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,2’,3,3’,4,5-Hexachlorobiphenyl has been linked to the disruption of endocrine signaling pathways, leading to altered hormone levels and reproductive toxicity . Additionally, this compound can induce oxidative stress, resulting in damage to cellular components such as lipids, proteins, and DNA .
Molecular Mechanism
The molecular mechanism of action of 2,2’,3,3’,4,5-Hexachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor, leading to the activation of AhR-dependent gene expression . The binding of 2,2’,3,3’,4,5-Hexachlorobiphenyl to AhR can result in the induction of phase I and phase II detoxification enzymes, which are involved in the metabolism and elimination of xenobiotics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl can change over time due to its stability and degradation. This compound is known for its persistence in the environment and biological systems, with a biological half-life of several years . Long-term exposure to 2,2’,3,3’,4,5-Hexachlorobiphenyl can lead to chronic toxicity, including liver damage, immunotoxicity, and carcinogenicity . In vitro and in vivo studies have shown that the degradation of this compound can result in the formation of toxic metabolites that contribute to its adverse effects .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle biochemical and physiological changes, while at high doses, it can lead to severe toxic effects such as hepatotoxicity, neurotoxicity, and reproductive toxicity . Threshold effects have been observed in studies, indicating that there is a dose below which no adverse effects are detected . At higher doses, the toxic effects of 2,2’,3,3’,4,5-Hexachlorobiphenyl become more pronounced and can result in significant health risks .
Metabolic Pathways
2,2’,3,3’,4,5-Hexachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,2’,3,3’,4,5-Hexachlorobiphenyl, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate their excretion from the body . The metabolic pathways of 2,2’,3,3’,4,5-Hexachlorobiphenyl can also influence metabolic flux and metabolite levels, contributing to its overall toxicity .
Transport and Distribution
The transport and distribution of 2,2’,3,3’,4,5-Hexachlorobiphenyl within cells and tissues are influenced by various transporters and binding proteins. This compound can accumulate in lipid-rich tissues due to its lipophilic nature . It can also bind to serum proteins, such as albumin, which facilitates its transport in the bloodstream . The distribution of 2,2’,3,3’,4,5-Hexachlorobiphenyl within the body can affect its localization and accumulation in specific organs, contributing to its toxic effects .
Subcellular Localization
The subcellular localization of 2,2’,3,3’,4,5-Hexachlorobiphenyl can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The localization of 2,2’,3,3’,4,5-Hexachlorobiphenyl in these compartments can affect its interactions with cellular components and its overall toxicity . Additionally, post-translational modifications and targeting signals can direct 2,2’,3,3’,4,5-Hexachlorobiphenyl to specific organelles, influencing its subcellular distribution and function .
Preparation Methods
The synthesis of 2,2’,3,3’,4,5-Hexachlorobiphenyl typically involves the chlorination of biphenyl. One common method is the Ullmann reaction, where biphenyl is reacted with chlorine in the presence of a copper catalyst at high temperatures . Industrial production methods often involve similar chlorination processes but on a larger scale, ensuring the efficient production of the compound.
Chemical Reactions Analysis
2,2’,3,3’,4,5-Hexachlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated biphenyl oxides.
Reduction: This reaction can reduce the chlorine atoms to hydrogen, forming less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,3,3’,4,5-Hexachlorobiphenyl has been extensively studied for its environmental and biological impacts. In chemistry, it is used as a reference compound for studying the behavior of PCBs in various environments. In biology and medicine, it is used to study the toxicological effects of PCBs on living organisms, including their potential to disrupt endocrine systems and cause cancer . Industrially, it was historically used in electrical transformers and capacitors due to its insulating properties .
Comparison with Similar Compounds
2,2’,3,3’,4,5-Hexachlorobiphenyl is similar to other hexachlorobiphenyls, such as 2,2’,3,3’,4,4’-Hexachlorobiphenyl and 2,2’,3,4,4’,5’-Hexachlorobiphenyl. These compounds share similar structures and properties but differ in the positions of the chlorine atoms on the biphenyl rings . This slight variation can lead to differences in their chemical reactivity and biological effects. For example, 2,2’,3,3’,4,4’-Hexachlorobiphenyl is known for its use in electrical transformers and its potential to form toxic dioxins under certain conditions .
Properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,3-dichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-1-2-5(9(7)15)6-4-8(14)11(17)12(18)10(6)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKIXKPMJTUMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073554 | |
Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55215-18-4 | |
Record name | PCB 129 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55215-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055215184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8073554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,3',4,5-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DEW864NXU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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